(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound that features a trifluoromethyl group, a fluorine atom, and an ethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in similar applications.
4-(Trifluoromethyl)phenol: A related compound with a hydroxyl group instead of an ethoxy group.
α,α,α-Trifluoro-p-tolyl isocyanate: A trifluoromethyl-substituted isocyanate used in various chemical reactions.
Uniqueness
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F4OS |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-1-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4OS/c1-3-15-9-6(10(12,13)14)4-5-7(16-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
MYBQFPCBBULENW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)SC)C(F)(F)F |
Origin of Product |
United States |
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